molecular formula C16H8Br2ClNO2 B387472 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate CAS No. 328009-35-4

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate

Cat. No.: B387472
CAS No.: 328009-35-4
M. Wt: 441.5g/mol
InChI Key: BOBBVNCQDXQGTA-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate is a chemical compound with the molecular formula C16H8Br2ClNO2 and a molecular weight of 441.5 g/mol. This compound is known for its use as a chemiluminescent probe in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate typically involves the reaction of 5,7-dibromo-8-quinoline with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the quinoline ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a chemiluminescent probe for detecting and analyzing chemical reactions.

    Biology: Employed in biological assays to study enzyme activities and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. As a chemiluminescent probe, it emits light upon reacting with certain chemicals, allowing for the detection and analysis of various biological and chemical processes. The compound’s molecular structure enables it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-8-quinoline: A precursor in the synthesis of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate.

    3-Chlorobenzoic Acid: Another precursor used in the synthesis.

    8-Quinolinyl Benzoate Derivatives: Compounds with similar structures and properties.

Uniqueness

This compound is unique due to its dual functional groups (bromo and chloro) and its application as a chemiluminescent probe. This combination of features makes it particularly useful in scientific research for detecting and analyzing chemical and biological processes.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBBVNCQDXQGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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